
(E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide is a furan derivative that is part of a broader class of compounds known for their potential biological activities and applications in material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar furan carbohydrazide derivatives, which can be used to infer some general characteristics about the compound .
Synthesis Analysis
The synthesis of furan carbohydrazide derivatives typically involves condensation reactions between furanoic acid hydrazide and various aldehydes or ketones. For instance, the synthesis of related compounds has been described as occurring in a water/methanol mixture, with water acting as both a catalyst and solvent, which expedites the reaction rate and yields high product purity . Similar synthetic strategies could be applied to the synthesis of this compound, with the expectation of achieving a high yield and purity.
Molecular Structure Analysis
The molecular structure of furan carbohydrazide derivatives is characterized by the presence of a furan ring and a carbohydrazide moiety. X-ray diffraction studies have shown that these compounds can crystallize in various space groups, with significant dihedral angles between the furan and adjacent aromatic rings, as observed in a related compound where the dihedral angle was found to be 10.0(2)° . This suggests that this compound would also exhibit a defined molecular geometry, which could be further studied using crystallography.
Chemical Reactions Analysis
Furan carbohydrazide derivatives can participate in various chemical reactions, including interactions with nucleic acids. For example, some derivatives have been shown to bind to CT-DNA through intercalation, a mode of interaction that involves inserting a molecule between DNA base pairs . This property is significant for the development of potential therapeutic agents and could be an area of interest for further research on this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carbohydrazide derivatives can be quite diverse. Spectroscopic techniques such as UV-Vis, FT-IR, and NMR are commonly used to characterize these compounds . Additionally, fluorescence studies have revealed that some derivatives exhibit broad emission spectra in the visible region, which could be indicative of their potential applications in material science . The presence of a bromine atom in this compound would likely influence its physical properties, such as density and melting point, as well as its chemical reactivity, particularly in reactions involving halogenated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide derivatives, revealing their molecular structures through techniques such as X-ray diffraction, FTIR, NMR, and mass spectrometry. These compounds exhibit intriguing properties, such as non-linear optical activity, due to their noncentrosymmetric crystal structures and intermolecular hydrogen bonding interactions, making them candidates for material science applications (Meenatchi et al., 2015).
Nonlinear Optical Properties
Research demonstrates that certain derivatives of this compound show significant nonlinear optical (NLO) properties, which are over fifty-eight times greater than that of urea, indicating their potential for applications in optical switching, modulation, and telecommunications. These findings are supported by density functional theory (DFT) calculations and experimental methods like the Kurtz and Perry powder technique (Meenatchi et al., 2015).
Biological Activities
Some derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. These studies suggest that this compound derivatives have effective antiurease and antioxidant activities, indicating their potential as bioactive compounds for further investigation in the field of life sciences (Sokmen et al., 2014).
Computational Studies
Computational studies, including DFT calculations, have been conducted to understand the electronic structure, stability, and reactivity of this compound derivatives. These studies offer insights into their molecular geometries, electronic transitions, and the nature of their intermolecular interactions, supporting their applications in material science and biological research (Mkadmh et al., 2020).
Molecular Docking Studies
Molecular docking studies have been employed to explore the potential binding of this compound derivatives to biological targets, which can provide preliminary insights into their mechanism of action at the molecular level. These studies can guide the design of compounds with enhanced biological activities (Karrouchi et al., 2020).
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMAGKPAMPFEJ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)
![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)
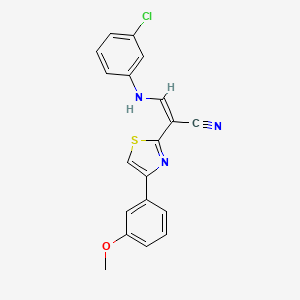
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)
![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)
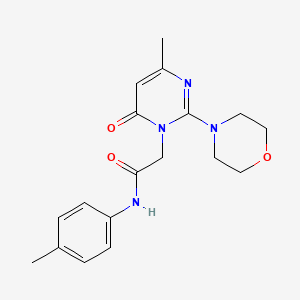
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

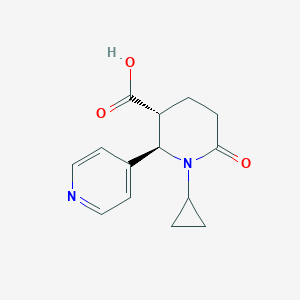
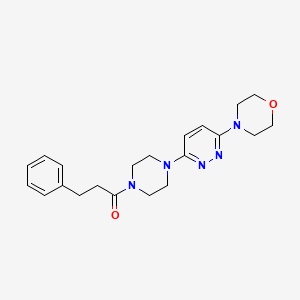
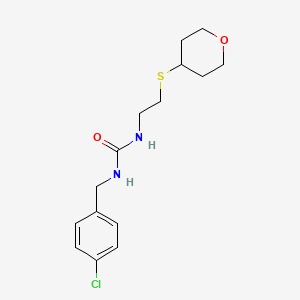
![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)

